2-phenyl-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Overview
Description
2-phenyl-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, a pyridine ring, and a cyclopropane carboxamide moiety, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 3-pyridinecarbohydrazide with a suitable thiocarbonyl compound under acidic conditions.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety can be introduced by reacting the thiadiazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-phenyl-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-phenyl-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, its interaction with DNA and RNA can result in anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-phenyl-5-(pyridin-3-yl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
2-phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazole: Lacks the cyclopropanecarboxamide moiety.
Uniqueness
The uniqueness of 2-phenyl-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide lies in its combination of a thiadiazole ring, a pyridine ring, and a cyclopropane carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-15(14-9-13(14)11-5-2-1-3-6-11)19-17-21-20-16(23-17)12-7-4-8-18-10-12/h1-8,10,13-14H,9H2,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRGSSUAAKCHQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NN=C(S2)C3=CN=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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